molecular formula C14H14N4OS B11664127 6-Methyl-2-(((5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)pyrimidin-4-ol CAS No. 6211-19-4

6-Methyl-2-(((5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)pyrimidin-4-ol

Cat. No.: B11664127
CAS No.: 6211-19-4
M. Wt: 286.35 g/mol
InChI Key: IEGFPUJOCZYEPE-UHFFFAOYSA-N
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Description

6-methyl-2-{[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]sulfanyl}-4-pyrimidinol is a complex organic compound that features a unique structure combining pyrimidine, imidazo[1,2-a]pyridine, and sulfanyl groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-{[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]sulfanyl}-4-pyrimidinol typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a condensation reaction between 2-aminopyridine and an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the methyl group: Methylation of the imidazo[1,2-a]pyridine core can be performed using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the pyrimidine ring: This involves the reaction of the methylated imidazo[1,2-a]pyridine with a suitable nitrile or amidine under basic conditions.

    Attachment of the sulfanyl group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-{[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]sulfanyl}-4-pyrimidinol can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the pyrimidine or imidazo[1,2-a]pyridine rings.

    Substitution: The methyl groups can be substituted with other functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrimidine or imidazo[1,2-a]pyridine derivatives.

    Substitution: Functionalized derivatives with various substituents.

Scientific Research Applications

6-methyl-2-{[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]sulfanyl}-4-pyrimidinol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-methyl-2-{[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]sulfanyl}-4-pyrimidinol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.

    Pyrimidine derivatives: Compounds with a pyrimidine ring that have diverse applications in medicinal chemistry.

    Thioethers: Compounds containing a sulfanyl group, known for their reactivity and biological properties.

Uniqueness

6-methyl-2-{[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]sulfanyl}-4-pyrimidinol is unique due to its combination of three distinct functional groups, which confer a wide range of chemical reactivity and potential biological activities. This makes it a valuable compound for the development of new therapeutic agents and advanced materials.

Properties

CAS No.

6211-19-4

Molecular Formula

C14H14N4OS

Molecular Weight

286.35 g/mol

IUPAC Name

4-methyl-2-[(5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C14H14N4OS/c1-9-6-13(19)17-14(15-9)20-8-11-7-18-10(2)4-3-5-12(18)16-11/h3-7H,8H2,1-2H3,(H,15,17,19)

InChI Key

IEGFPUJOCZYEPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=CN12)CSC3=NC(=CC(=O)N3)C

Origin of Product

United States

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